![molecular formula C22H18ClFN4O B2688510 (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1007640-66-5](/img/structure/B2688510.png)
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H18ClFN4O and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H18ClF N4O
- Key Functional Groups :
- Pyrazole Core : Contributes to biological activity.
- Chloro and Fluoro Substituents : Enhance lipophilicity and potential receptor interactions.
- Cyano Group : May play a role in reactivity and binding properties.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Studies have shown cytotoxic effects against various cancer cell lines. The compound's structural features may facilitate interactions with key proteins involved in tumor growth and survival.
- Enzyme Inhibition : Preliminary data suggest potential inhibition of kinases or other proteins critical for cancer progression. This aligns with findings from related pyrazole compounds that have demonstrated similar mechanisms of action.
Antitumor Efficacy
In vitro studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.5 | |
A549 (Lung Cancer) | 12.0 |
These results indicate that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanisms of action.
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For example, docking studies have suggested that the compound may bind effectively to ATP-binding sites on kinases, thereby inhibiting their activity.
Study 1: Inhibition of Kinase Activity
A study conducted by Umesha et al. demonstrated that pyrazole derivatives could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in cancer cells. The specific compound showed comparable inhibitory activity to known inhibitors like brequinar, suggesting its potential as an anticancer agent .
Study 2: Antimicrobial Properties
Research on related pyrazole compounds has also indicated antimicrobial properties. For instance, derivatives with similar structural features have shown effective inhibition against various bacterial strains, suggesting a broader therapeutic application .
特性
IUPAC Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O/c1-13-5-4-6-14(2)20(13)26-22(29)16(12-25)11-19-15(3)27-28(21(19)23)18-9-7-17(24)8-10-18/h4-11H,1-3H3,(H,26,29)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRVQNUEBCQHS-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(N(N=C2C)C3=CC=C(C=C3)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=C(N(N=C2C)C3=CC=C(C=C3)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。